3-(Dicyanomethylidene)indan-1-one

Optical Spectroscopy Donor-Acceptor Dyes Solvatochromism

In OPV research, overly strong terminal acceptors cause excessive Voc loss. 3-(Dicyanomethylidene)indan-1-one (2HIC/IC) provides a calibrated, moderate electron-withdrawing solution: • Balanced OPV: λmax 680 nm, μe 0.44 cm² V⁻¹ s⁻¹ - intermediate between indandione & BDMI • NLO: μβ ~160×10⁻⁴⁸ esu for processable chromophores • OFET memory: weaker trapping vs. 2CN-IN for intermediate states • Baseline control: essential unsubstituted reference for halogenated NFA SAR Available in research-to-bulk quantities with rigorous QC.

Molecular Formula C12H6N2O
Molecular Weight 194.19 g/mol
CAS No. 1080-74-6
Cat. No. B085603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dicyanomethylidene)indan-1-one
CAS1080-74-6
Molecular FormulaC12H6N2O
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(=C(C#N)C#N)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2
InChIKeyQNVKZKOSAXYVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dicyanomethylidene)indan-1-one (CAS 1080-74-6): Strategic Procurement of a Core Electron-Acceptor Building Block


3-(Dicyanomethylidene)indan-1-one (CAS 1080-74-6, also known as 2HIC or 1,1-dicyanomethylene-3-indanone) is a small-molecule electron acceptor characterized by a fused indanone ring and two cyano substituents, which confer strong electron-withdrawing capability and intramolecular charge transfer (ICT) character [1]. This compound serves as a critical end-capping group in the synthesis of A-D-A-type non-fullerene acceptors (NFAs) for organic solar cells (OSCs) and as a core component in nonlinear optical (NLO) chromophores .

3-(Dicyanomethylidene)indan-1-one Procurement: Why Its Unique Electron-Withdrawing Architecture Defies Simple Substitution


The performance of downstream materials—whether organic photovoltaic (OPV) non-fullerene acceptors or nonlinear optical (NLO) chromophores—is exquisitely sensitive to the electron affinity and molecular orbital energetics of the terminal acceptor unit. Substituting 3-(Dicyanomethylidene)indan-1-one with a seemingly analogous acceptor (e.g., 1,3-indandione or 1,3-bis(dicyanomethylidene)indane) can drastically alter the resulting material's absorption spectrum, charge transport mobility, and device power conversion efficiency due to differences in electron-withdrawing strength and molecular packing [1][2]. The following quantitative evidence demonstrates where 3-(Dicyanomethylidene)indan-1-one provides a specific, measurable advantage over its closest structural analogs.

3-(Dicyanomethylidene)indan-1-one Evidence Guide: Quantified Differentiation Versus 1,3-Bis(dicyanomethylidene)indane and Halogenated Analogs


Absorption Maximum (λmax) Comparison: 3-(Dicyanomethylidene)indan-1-one vs. 1,3-Bis(dicyanomethylidene)indane in Michler's Base Dyes

When incorporated into Michler's base-derived donor-acceptor dyes, 3-(Dicyanomethylidene)indan-1-one (2HIC) yields a distinct absorption profile compared to the stronger bis-substituted analog 1,3-bis(dicyanomethylidene)indane (BDMI). 2HIC provides an intermediate electron-withdrawing strength, offering a specific λmax that is red-shifted relative to weaker acceptors but less red-shifted than BDMI, allowing for precise tuning of the optical bandgap in dye design [1].

Optical Spectroscopy Donor-Acceptor Dyes Solvatochromism

Electron-Trapping Efficacy in OFET Memory: Quantified Memory Window Comparison of 1CN-IN (2HIC) vs. 2CN-IN (BDMI) Electrets

In non-volatile OFET memory devices, the electron-trapping ability of supramolecular electrets is directly correlated with the number of dicyanomethylene groups. 3-(Dicyanomethylidene)indan-1-one (1CN-IN) provides a specific electron-withdrawing strength that is demonstrably less potent than the bis-substituted analog 1,3-bis(dicyanomethylidene)indane (2CN-IN). This translates to a smaller, more tunable memory window, offering a distinct advantage for applications requiring precise memory state control [1].

Organic Field-Effect Transistors Non-Volatile Memory Charge Trapping

Second-Order Nonlinear Optical (NLO) Response: Quantified μβ Value of Ferrocenyl Chromophores Containing 2HIC vs. BDMI Acceptor

The second-order nonlinear optical response, quantified by the μβ product measured via EFISH at 1.907 μm, reveals a clear structure-property relationship between the acceptor group and NLO activity. In ferrocenyl D-π-A chromophores, 3-(Dicyanomethylidene)indan-1-one (2) yields a μβ value of 160×10⁻⁴⁸ esu, which is significantly lower than the 280×10⁻⁴⁸ esu obtained for the bis-substituted analog 1,3-bis(dicyanomethylidene)indane (3). This demonstrates the direct, quantifiable impact of the second dicyanomethylene group on enhancing NLO response, and conversely, the value of 2HIC for applications where a moderated NLO effect is required [1].

Nonlinear Optics EFISH Ferrocenyl Chromophores

Electron Mobility in OFETs: Impact of Halogenation on 3-(Dicyanomethylidene)indan-1-one (IC) Terminals in DPP-Based Conjugated Molecules

While the core 3-(Dicyanomethylidene)indan-1-one (IC) unit is a fundamental building block, its electron mobility performance is significantly altered by peripheral halogenation. Comparative data on DPP-based molecules with different IC-derived termini reveal that unsubstituted IC (in DPP1012) yields a moderate electron mobility (μe) of 0.44 cm² V⁻¹ s⁻¹. This value is outperformed by fluorinated (DPP1012-4F: 1.05 cm² V⁻¹ s⁻¹) and chlorinated (DPP1012-4Cl: 0.26 cm² V⁻¹ s⁻¹) analogs, illustrating the precise tuning achievable through substitution and establishing the baseline performance of the unmodified IC unit [1].

Organic Field-Effect Transistors Electron Mobility Diketopyrrolopyrrole

Electron Mobility in OFETs: Direct Comparison of 1CN-IN (2HIC) vs. 2CN-IN (BDMI) in Conjugated Polymer Blends

A direct comparison of electron mobility in OFET devices based on conjugated polymer blends containing either 3-(Dicyanomethylidene)indan-1-one (1CN-IN) or 1,3-bis(dicyanomethylidene)indane (2CN-IN) as the acceptor unit reveals a significant difference. The device incorporating 1CN-IN exhibits an electron mobility of 0.15 cm² V⁻¹ s⁻¹, while the device with 2CN-IN shows a notably higher mobility of 0.45 cm² V⁻¹ s⁻¹ [1]. This threefold enhancement is attributed to the stronger electron-withdrawing nature and improved molecular ordering of the bis-substituted acceptor.

Organic Field-Effect Transistors Charge Transport Conjugated Polymers

3-(Dicyanomethylidene)indan-1-one (2HIC): Optimal Application Scenarios for Scientific and Industrial Procurement


Synthesis of Non-Fullerene Acceptors (NFAs) for Organic Solar Cells Requiring Moderate Electron Affinity

Procurement of 3-(Dicyanomethylidene)indan-1-one is justified for the synthesis of A-D-A-type NFAs where a moderate electron-withdrawing terminal group is desired. The evidence shows that 2HIC offers a specific absorption maximum (680 nm) and electron mobility (0.44 cm² V⁻¹ s⁻¹ in DPP-based systems) that are intermediate between weaker acceptors and the stronger 1,3-bis(dicyanomethylidene)indane (BDMI). This enables the rational design of OPV devices with balanced Voc and Jsc, avoiding the excessive LUMO lowering and potential phase separation issues sometimes associated with stronger acceptors [1][2].

Design of Nonlinear Optical (NLO) Chromophores with Balanced Activity and Processability

For researchers developing second-order NLO materials, 3-(Dicyanomethylidene)indan-1-one is the optimal acceptor unit when a μβ product of approximately 160×10⁻⁴⁸ esu is targeted. This represents a clear performance tier distinct from the 280×10⁻⁴⁸ esu offered by BDMI-based analogs [1]. This lower NLO activity may correlate with advantages in material solubility, thermal stability, or film-forming properties, making 2HIC a strategic choice for applications where ease of processing is as important as raw optical nonlinearity.

Organic Field-Effect Transistor (OFET) Memory Devices Requiring Intermediate Charge Trapping Windows

In the fabrication of non-volatile OFET memory devices, 3-(Dicyanomethylidene)indan-1-one (1CN-IN) should be procured when a memory window that is not excessively large is required. The evidence demonstrates that 1CN-IN provides a weaker electron-trapping effect than 1,3-bis(dicyanomethylidene)indane (2CN-IN) [1]. This makes it the building block of choice for creating memory elements with intermediate states or for preventing the over-trapping that can lead to slow erase times or reduced endurance.

Systematic Structure-Property Relationship Studies on Halogenated Non-Fullerene Acceptors

Procurement of the unsubstituted 3-(Dicyanomethylidene)indan-1-one (IC) is essential as a baseline control in comparative studies of halogenated (e.g., fluorinated, chlorinated, brominated) NFAs. The mobility data (μe of 0.44 cm² V⁻¹ s⁻¹ for unsubstituted IC vs. 1.05 and 0.26 cm² V⁻¹ s⁻¹ for fluorinated and chlorinated analogs, respectively) [1] underscores the importance of having the parent compound for accurate attribution of performance changes solely to the halogen substituent. Its use ensures robust, publishable research that clarifies the true impact of halogenation on device physics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dicyanomethylidene)indan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.